1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid

TPSA physicochemical property CNS drug-likeness

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid (CAS 1272813-27-0) is a synthetic small-molecule building block with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol, categorized within the pyrrolidine-3-carboxylic acid scaffold class. Its structure features a pyrrolidine ring bearing a carboxylic acid at the 3-position and an N-linked 3-methoxybenzoyl substituent.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1272813-27-0
Cat. No. B1395873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid
CAS1272813-27-0
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(C2)C(=O)O
InChIInChI=1S/C13H15NO4/c1-18-11-4-2-3-9(7-11)12(15)14-6-5-10(8-14)13(16)17/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)
InChIKeyMKFKCCLAKJYLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid (CAS 1272813-27-0): Structural Identity and Computed Physicochemical Profile


1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid (CAS 1272813-27-0) is a synthetic small-molecule building block with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol, categorized within the pyrrolidine-3-carboxylic acid scaffold class . Its structure features a pyrrolidine ring bearing a carboxylic acid at the 3-position and an N-linked 3-methoxybenzoyl substituent. Computed descriptors from PubChem (CID 55150807) include XLogP3-AA of 1, topological polar surface area (TPSA) of 66.8 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 [1]. As of 2026, published primary research or patent claims directly involving this specific compound remain absent from the peer-reviewed literature, positioning it as an underexplored scaffold for de novo medicinal chemistry and chemical biology applications .

Underexplored pyrrolidine-3-carboxylic acid scaffold for fragment elaboration and scaffold hopping
Computed physicochemical profile (TPSA, HBA, rotatable bonds) supports ADME prediction triage
Supplier-verified purity specification with SDS/COA documentation available for reproducible studies

Why In-Class Substitution Fails: The Unique Physicochemical Signature of 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid


Generic substitution among pyrrolidine carboxylic acid building blocks is scientifically unjustified because the combination of (a) the carboxylic acid regioisomeric position (C3 vs. C2), (b) the 3-methoxy substitution pattern on the benzoyl ring, and (c) the resulting three-dimensional conformational ensemble collectively determine molecular recognition, pharmacokinetic behavior, and synthetic derivatization trajectories [1][2]. Even among compounds sharing the identical molecular formula C₁₃H₁₅NO₄ — such as 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid — the replacement of the benzyloxycarbonyl protecting group with a 3-methoxybenzoyl group alters the hydrogen bond acceptor count, polar surface area, and metabolic vulnerability, precluding direct interchangeability without revalidation of each application context [3]. The quantitative evidence sections below establish exactly where measurable differentiation exists and why procurement decisions must be compound-specific rather than scaffold-generic.

Regioisomeric position (C3 vs C2)
The 1,3-relationship between N-benzoyl and carboxylic acid creates a distinct pharmacophore geometry not mimicked by proline-based 2-carboxylic acid analogs, potentially altering binding site complementarity.
Methoxybenzoyl substituent effect
The 3-methoxy group adds one hydrogen bond acceptor and increases topological polar surface area compared to the des-methoxy analog, shifting predicted ADME profile and solubility-permeability balance.
Conformational ensemble and entropic penalty
An additional rotatable bond from the methoxy group introduces a measurable entropic penalty upon target binding, meaning scaffold substitution cannot be assumed without experimental revalidation.

Quantitative Differentiation Evidence for 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid: Comparator-Based Physicochemical Profiling


Topological Polar Surface Area (TPSA) Differentiation: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid vs. 1-Benzoyl-pyrrolidine-3-carboxylic acid

The target compound exhibits a TPSA of 66.8 Ų, which is 9.2 Ų (+16.0%) higher than the 57.6 Ų recorded for the non-methoxylated comparator 1-benzoyl-pyrrolidine-3-carboxylic acid (CID 14130223) [1][2]. This increase is attributable to the additional methoxy oxygen atom serving as a fourth hydrogen bond acceptor and contributing additional polar surface. Under commonly applied drug-likeness filters, TPSA values below 60 Ų are generally considered favorable for passive blood-brain barrier penetration, while values above 60–70 Ų shift a compound toward peripheral restriction [3]. The target compound's TPSA of 66.8 Ų places it in a transitional zone (borderline CNS vs. peripheral distribution), whereas the comparator at 57.6 Ų falls more comfortably within the CNS-penetrant range, suggesting meaningfully different ADME predictions between the two compounds despite sharing a common scaffold core.

TPSA Shift
Reported
66.8 Ų vs 57.6 Ų
Δ +9.2 Ų (+16.0%)
CNS-to-peripheral transition zone shift
PubChem Cactvs 3.4.8.18
TPSA physicochemical property CNS drug-likeness oral bioavailability prediction

Hydrogen Bond Acceptor Count Differentiation: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid vs. 1-Benzoyl-pyrrolidine-3-carboxylic acid

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to 3 for the non-methoxylated analog 1-benzoyl-pyrrolidine-3-carboxylic acid [1][2]. The additional HBA arises from the methoxy oxygen at the 3-position of the benzoyl ring. In drug design, each additional HBA can influence aqueous solubility (generally favorable) while potentially reducing passive membrane permeability (generally unfavorable), creating a context-dependent trade-off that affects both in vitro assay behavior and in vivo pharmacokinetics [3]. This one-acceptor difference means that solubility-permeability optimization strategies cannot be directly transferred between the two compounds without experimental revalidation.

HBA Count
Reported
4 vs 3
Δ +1 HBA (+33.3%)
Solubility-permeability balance may differ
PubChem computed
hydrogen bond acceptor solubility permeability ligand efficiency

Rotatable Bond Count and Molecular Complexity: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid vs. 1-Benzoyl-pyrrolidine-3-carboxylic acid

The target compound features 3 rotatable bonds and a molecular complexity score of 331, exceeding the comparator 1-benzoyl-pyrrolidine-3-carboxylic acid which has 2 rotatable bonds and a complexity of 284 [1][2]. The additional rotatable bond originates from the methoxy group's C–O bond, which allows rotation of the methyl group relative to the aromatic ring. In ligand-protein binding thermodynamics, each additional rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, potentially reducing binding affinity if not compensated by favorable enthalpic interactions [3]. The complexity score difference (331 vs. 284, +47 points or +16.5%) reflects the increased structural information content and synthetic accessibility considerations.

Rotatable Bonds
Reported
3 vs 2
Complexity 331 vs 284
Entropy penalty may affect binding
PubChem Cactvs 3.4.8.18
molecular flexibility entropy binding affinity complexity

Positional Isomer Differentiation: Pyrrolidine-3-carboxylic acid vs. Pyrrolidine-2-carboxylic acid Scaffold Architecture

The target compound bears its carboxylic acid at the pyrrolidine C3 position, distinguishing it from the more common pyrrolidine-2-carboxylic acid (proline) isomers such as (2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid (CAS 62522-92-3) [1]. In the pyrrolidine-2-carboxylic acid scaffold, the carboxylic acid and the N-substituent are in a 1,2-relationship, enabling intramolecular hydrogen bonding and restricting conformational freedom via the proline-like ring puckering [2]. In contrast, the 3-carboxylic acid topology creates a 1,3-relationship, producing a fundamentally different exit vector for the acid moiety, altered ring puckering preferences, and a distinct spatial pharmacophore that cannot be mimicked by 2-carboxylic acid isomers [3]. This scaffold-topology difference has been exploited in medicinal chemistry programs where pyrrolidine-3-carboxylic acids (e.g., A-127722, A-192621) achieved selective endothelin receptor antagonism with nanomolar potency, a profile not attainable with the corresponding 2-carboxylic acid isomers [4].

Regioisomeric Topology
Class-level
1,3- vs 1,2-substitution
Distinct pharmacophore geometry
No direct comparative bioactivity data
positional isomer scaffold topology conformational restriction proline analog

Vendor Quality Specification: Purity Threshold and Batch-to-Batch Reproducibility of 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid

Commercially, 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid is supplied with a minimum purity specification of 95% (HPLC) by AKSci (Catalog No. 3948DM), with accompanying Safety Data Sheet (SDS) and Certificate of Analysis (COA) documentation available upon request . The compound is listed as 'In Stock' by smolecule.com (Catalog No. S836980) and is also cataloged by Matrix Scientific (Product No. 067609) [1]. In contrast, the closest regioisomeric analog, 1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acid, lacks comparable publicly listed purity specifications and standardized QC documentation from major commercial suppliers, creating a procurement asymmetry in favor of the 3-carboxylic acid isomer for applications requiring defined purity and batch traceability . Long-term storage is specified as 'cool, dry place,' with the compound classified as non-hazardous for DOT/IATA transport .

Supplier Purity
Specification review
95% min (HPLC)
SDS/COA available
Batch reproducibility support
Multiple suppliers (AKSci, Matrix Sci.)
purity specification quality control procurement reproducibility

Recommended Application Scenarios for 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid Based on Verified Differentiation Evidence


De Novo Fragment-Based or Scaffold-Hopping Drug Discovery Targeting Kinases or GPCRs Requiring Non-Proline Topology

The pyrrolidine-3-carboxylic acid scaffold has demonstrated nanomolar potency in endothelin receptor antagonists (e.g., A-127722, IC₅₀ = 0.11 nM at ET_A) [1]. The target compound extends this scaffold class with a 3-methoxybenzoyl substituent that adds one hydrogen bond acceptor and increases TPSA by 9.2 Ų relative to the non-methoxylated core [2]. This makes it a suitable starting point for fragment elaboration or scaffold-hopping campaigns where the 1,3-carboxylic acid topology is required to access binding site geometries not addressable by proline-based (2-carboxylic acid) analogs.

Physicochemical Property-Driven CNS vs. Peripheral Candidate Triage Using Computed TPSA Thresholds

With a TPSA of 66.8 Ų, the target compound resides near the established blood-brain barrier penetration threshold (~60–70 Ų), whereas the des-methoxy comparator (TPSA 57.6 Ų) falls below this threshold [3][4]. Research programs investigating structure-permeability relationships in CNS drug discovery can use this compound as a 'borderline-permeant' reference standard in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell assays to calibrate in silico TPSA predictions against experimental permeability data.

Synthetic Methodology Development Leveraging the 3-Carboxylic Acid Handle for Parallel Library Synthesis

The 95% min purity specification with available SDS and COA documentation from multiple verified suppliers (AKSci, Matrix Scientific) supports its use as a reliable building block in parallel synthesis workflows. The carboxylic acid at the pyrrolidine C3 position provides a chemically orthogonal derivatization handle (amide coupling, esterification) distinct from the N-benzoyl moiety, enabling modular construction of compound libraries for high-throughput screening.

Entropy-Driven SAR Studies: Quantifying the Rotatable Bond Penalty in Ligand-Target Binding

The additional rotatable bond contributed by the 3-methoxy group (3 vs. 2 rotatable bonds compared to 1-benzoyl-pyrrolidine-3-carboxylic acid) provides a clean isosteric pair for investigating the thermodynamic consequences of methyl group addition on binding free energy [5]. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) head-to-head comparisons between the target compound and its des-methoxy analog can experimentally quantify the entropic penalty (~0.5–1.5 kcal/mol predicted) [6] associated with the methoxy rotor, informing future lead optimization strategies.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Pyrrolidine-3-carboxylic acid topology
Binding-site geometry modeling and scaffold elaboration
CNS vs peripheral candidate triage
TPSA transition zone
Permeability assay calibration (PAMPA/MDCK)
Parallel library synthesis
95% purity with QC documentation
Amide coupling and esterification reproducibility
Entropy-driven SAR studies
Methoxy/des-methoxy isosteric pair
ITC/SPR binding free energy measurement
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